3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Description
This compound belongs to a class of chemicals known for their diverse pharmacological activities. Although the specific chemical "3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" does not have directly cited studies, compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been synthesized and analyzed for various biological activities including antihypertensive and muscarinic agonist activities. These studies provide insights into the synthesis methods, molecular structures, and potential applications of similar compounds.
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, including Michael addition reactions and cyclization processes. For example, a series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists were synthesized using Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction (Tsukamoto et al., 1995). These methods could be adapted for the synthesis of the target compound by altering the substituents according to the desired functional groups.
Molecular Structure Analysis
Molecular structure analysis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives reveals a spirocyclic framework that incorporates both oxygen and nitrogen atoms within the ring system. This unique structural feature is significant for the biological activity of these compounds. The crystal structure and molecular mechanics energy minimization techniques provide insights into the three-dimensional conformation of these molecules, which is crucial for their interaction with biological targets (Satyamurthy et al., 1984).
Scientific Research Applications
Antihypertensive Applications
Research has explored derivatives of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework for their antihypertensive properties. Caroon et al. (1981) synthesized a series of compounds for screening as antihypertensive agents, identifying that certain derivatives showed promising activity as alpha-adrenergic blockers, potentially useful for managing high blood pressure Caroon et al., 1981.
Synthetic Methodologies and Chemical Analysis
Several studies have focused on synthetic methodologies involving spirocyclic compounds and their chemical analysis. For instance, the synthesis of spirolactams as conformationally restricted pseudopeptides was described by Fernandez et al. (2002), showcasing their utility in peptide synthesis Fernandez et al., 2002. Additionally, Martin‐Lopez and Bermejo (1998) developed a synthesis for azaspiro[4.5]decane systems, contributing to the field of cyclic compound synthesis Martin‐Lopez & Bermejo, 1998.
Anticancer and Antidiabetic Applications
Flefel et al. (2019) reported on the development of spirotiazolidines analogs with significant anticancer and antidiabetic activities. This study highlights the potential therapeutic applications of spirocyclic compounds in treating various diseases Flefel et al., 2019.
Muscarinic Receptor Agonists
Compounds related to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure have been investigated for their potential as muscarinic receptor agonists, which could have implications for treating cognitive disorders. Tsukamoto et al. (1995) synthesized a series of compounds related to YM796 and RS86, assessing their binding affinities for M1 and M2 receptors and in vivo muscarinic activity Tsukamoto et al., 1995.
properties
IUPAC Name |
8-[3-(2-oxopyridin-1-yl)propanoyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-3-6-16(2)23-15-20(27-19(23)26)9-13-22(14-10-20)18(25)8-12-21-11-5-4-7-17(21)24/h4-5,7,11,16H,3,6,8-10,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHOQFBOLJFOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)CCN3C=CC=CC3=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
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